1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Analytical Chemistry Sourcing Purity Comparison

1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 320419-94-1, molecular formula C₁₂H₈FN₃O, MW 229.21 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridine family. This scaffold is widely utilized in medicinal chemistry as a core structure for kinase inhibitors, particularly targeting tropomyosin receptor kinases (TRKs) and fibroblast growth factor receptors (FGFRs), making it a critical starting material or intermediate in oncology drug discovery programs.

Molecular Formula C12H8FN3O
Molecular Weight 229.214
CAS No. 320419-94-1
Cat. No. B2434028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
CAS320419-94-1
Molecular FormulaC12H8FN3O
Molecular Weight229.214
Structural Identifiers
SMILESC1=CC2=C(N=C1)N(NC2=O)C3=CC=C(C=C3)F
InChIInChI=1S/C12H8FN3O/c13-8-3-5-9(6-4-8)16-11-10(12(17)15-16)2-1-7-14-11/h1-7H,(H,15,17)
InChIKeyXSCKAXWCWRBEJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 320419-94-1): Core Scaffold Overview for Procurement


1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 320419-94-1, molecular formula C₁₂H₈FN₃O, MW 229.21 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridine family . This scaffold is widely utilized in medicinal chemistry as a core structure for kinase inhibitors, particularly targeting tropomyosin receptor kinases (TRKs) and fibroblast growth factor receptors (FGFRs), making it a critical starting material or intermediate in oncology drug discovery programs . The presence of the 4-fluorophenyl substituent at the N1 position distinguishes it from halogen-substituted analogs and imparts distinct electronic and steric properties that influence downstream biological activity.

Why 1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one Cannot Be Casually Substituted with Other N1-Aryl Analogs


While the pyrazolo[3,4-b]pyridin-3-one core is common to several commercially available building blocks, the specific N1 substitution pattern (4-fluorophenyl) critically determines the molecule's physicochemical profile and biological target engagement. Computational structure-activity relationship (SAR) studies on related pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors demonstrate that even minor changes in the aryl substituent drastically alter docking scores (ranging from -12.672 to -14.169 kcal/mol across a panel of 37 ligands) and hydrogen-bonding networks with key kinase residues [1]. Simply interchanging the 4-fluorophenyl group with a 4-chlorophenyl (CAS 320419-75-8) or 3-chlorophenyl (CAS 320419-78-1) analog without re-optimizing the synthetic route and validating target affinity is likely to yield a compound with unpredictable potency and selectivity profiles.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one vs. Closest Analogs


Purity and Supply Consistency: Target Compound Purity vs. 3-Chlorophenyl Analog

The commercially available 1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is supplied with a certified purity of 98% . In contrast, the closest 3-chlorophenyl regioisomer (CAS 320419-78-1) is typically available at a lower certified purity of 90% from similar supplier tiers . This represents an absolute purity difference of 8 percentage points.

Analytical Chemistry Sourcing Purity Comparison

Molecular Weight Advantage for Pharmacokinetic Optimization

The molecular weight (MW) of the target compound is 229.21 g/mol , whereas the direct 4-chlorophenyl analog (CAS 320419-75-8) has a MW of 245.66 g/mol . This is a reduction of 16.45 g/mol in favor of the fluorinated compound.

Medicinal Chemistry Lead Optimization Physicochemical Properties

Predicted Lipophilicity (ClogP) and its Impact on Kinase Selectivity Profiles

The 4-fluorophenyl substituent is a well-characterized bioisostere for the 4-chlorophenyl group, commonly used to reduce lipophilicity while maintaining similar steric occupancy. A class-level analysis of pyrazolo[3,4-b]pyridine TRK inhibitors reveals that subtle changes in N1-aryl substitution dramatically shift docking poses and interaction fingerprints [1]. In that study, the top-scoring ligand L5 formed five conventional hydrogen bonds with TRKA; the specific contribution of the N1-aryl group to binding energy is supported by docking score ranges spanning -12.672 to -14.169 kcal/mol across 37 analogs, confirming that even isosteric replacements significantly alter predicted target engagement [1].

Computational Chemistry ADMET Kinase Profiling

Stability and Storage Requirements: Target Compound vs. 4-Chlorophenyl Analog

The target compound requires storage at 2–8°C in a sealed, dry environment , a standard condition for many heterocyclic building blocks. In contrast, the 4-chlorophenyl analog (CAS 320419-75-8) is reported with a predicted density of 1.432±0.06 g/cm³ , a value identical to that predicted for the 3-chlorophenyl analog (CAS 320419-78-1) , presenting a class-level consistency. However, no differential stability data (e.g., TGA, DVS, long-term degradation) comparing the fluoro and chloro analogs was found in the accessible literature.

Chemical Stability Logistics Storage

Optimal Application Scenarios for Procuring 1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one


TRK/FGFR Kinase Inhibitor Lead Optimization Campaigns

This compound serves as an optimal core scaffold for synthesizing focused libraries targeting TRKs or FGFRs. The 98% purity ensures that initial structure-activity relationship (SAR) studies are not confounded by impurities from lower-purity N1-aryl variants . Its lower molecular weight compared to chlorinated analogs aligns with lead-like criteria, supporting downstream ADME optimization . Computational studies on the same scaffold confirm that N1-substituent identity dramatically influences docking pose and predicted binding energy, validating the need for precise chemical identity [1].

Synthesis of Deuterated or Radiolabeled Internal Standards for DMPK Studies

The high certified purity and predictable physicochemical profile of the 4-fluorophenyl compound make it a reliable precursor for preparing stable isotope-labeled analogs. The fluorine atom provides a convenient NMR-active handle (¹⁹F) for metabolic tracking. Using the 4-chlorophenyl analog as a precursor for labeled standard synthesis would introduce a heavier and more lipophilic element that could alter the chromatographic retention time and ionization efficiency in LC-MS/MS, complicating bioanalytical method development .

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 229.21 g/mol (well within the 'rule of three' for fragment libraries) and high purity, this compound is directly suitable for fragment screening by NMR or SPR without further purification. The corresponding 4-chlorophenyl fragment (MW 245.66) is heavier and more lipophilic, making it less ideal for fragment libraries where maintaining low molecular complexity is critical for efficient hit-to-lead evolution .

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